Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-11-7-8-13-12(9-11)5-4-6-14(13)17/h7-9,14H,4-6,10,17H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRTZFZCYJLDLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C(CCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219369-64-7 | |
| Record name | tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Boc Protection Using Di-Tert-Butyl Dicarbonate
The most prevalent method involves reacting the primary amine (5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This approach, validated in analogous syntheses, proceeds via nucleophilic acyl substitution:
$$
\text{R-NH}2 + (\text{Boc})2\text{O} \xrightarrow{\text{Base}} \text{R-NH-Boc} + \text{Boc-OH}
$$
Typical Conditions :
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
- Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
- Temperature : 0°C to room temperature (20–25°C)
- Time : 2–4 hours
In a representative protocol, 5-bromo-1,3-thiazol-2-amine hydrobromide was Boc-protected using Boc₂O, DMAP, and TEA in THF, achieving 78% yield after silica gel purification. Adapting this to the target compound, stoichiometric Boc₂O (1.2 equivalents) and catalytic DMAP (0.025 equivalents) in THF at 20°C for 4 hours would likely yield the product efficiently.
Stepwise Synthesis from Naphthalene Derivatives
Reduction of Naphthalene to Tetrahydronaphthalene
The tetrahydronaphthalene core is synthesized via catalytic hydrogenation of naphthalene derivatives. For example, 5-nitro-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine can be reduced using H₂/Pd-C in ethanol, followed by Boc protection.
Functionalization and Protection
Post-reduction, the primary amine is protected using Boc₂O. Key considerations include:
- Steric effects : The tetrahydronaphthalene’s fused ring may slow reaction kinetics, necessitating extended stirring.
- Purification : Column chromatography (hexane/ethyl acetate) or recrystallization isolates the product.
Comparative Analysis of Methods
Yield and Purity
| Method | Reagent | Base | Solvent | Yield | Purity |
|---|---|---|---|---|---|
| Direct Boc Protection | Boc₂O | TEA/DMAP | THF | 78–91% | >95% |
| Chloroformate Route | Boc-Cl | NaOH | DCM | 70–85% | 90–93% |
The Boc₂O method outperforms Boc-Cl in yield and purity, attributed to DMAP’s catalytic role in activating the carbonate.
Scalability and Industrial Relevance
Large-scale syntheses favor Boc₂O due to lower cost and reduced byproduct formation. A patent describing tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate highlights THF as the optimal solvent for viscosity control and high throughput.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The tetrahydronaphthalene moiety may interact with hydrophobic pockets in biological macromolecules, influencing their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate and analogous compounds.
Table 1: Key Comparisons with Structurally Related Compounds
Structural and Functional Differences
Substituent Effects on Reactivity and Bioactivity: The target compound’s 5-amino group enables nucleophilic reactions (e.g., acylation, alkylation), as seen in , where acetylation with acetyl chloride yields a derivative with improved opioid receptor binding . In contrast, tert-butyl N-[5-(hydroxyimino)-tetralin-2-yl]carbamate () contains a hydroxyimino group, which may participate in tautomerization or redox reactions, altering its utility in synthesis . tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate () lacks the tetralin scaffold but incorporates a stereospecific hydroxyl group, enhancing its role in synthesizing chiral macrocycles .
Stereochemical Complexity: The target compound is synthesized as a mixture of diastereomers (26% yield), complicating purification . In contrast, compounds like tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate () are synthesized with resolved stereochemistry, enabling direct application in enantioselective syntheses .
Pharmacological Relevance :
- Derivatives of the target compound, such as the acetamido-propionamide analog (), exhibit enhanced µ-opioid receptor affinity due to hydrophobic and hydrogen-bonding interactions from the acetamido group . This contrasts with carbamates lacking aromatic systems (e.g., cyclopentyl derivatives in ), which are less likely to engage in π-π stacking critical for receptor binding.
Biological Activity
Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate (CAS No. 2241138-10-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₂₅ClN₂O₂
- Molecular Weight : 312.83 g/mol
- IUPAC Name : this compound hydrochloride
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The compound's structure allows it to act as a modulator of various signaling pathways, influencing cellular functions such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism.
- Receptor Binding : It has the potential to bind to specific receptors, affecting their activation and downstream signaling cascades.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- In vitro Studies : Research has shown that this class of compounds can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
- Mechanistic Insights : The mechanism involves the modulation of Bcl-2 family proteins and caspase activation, which are crucial for the apoptotic process.
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored:
- Cell Viability Assays : In models of neurodegeneration, this compound demonstrated the ability to enhance neuronal survival under stress conditions.
- Oxidative Stress Reduction : It may reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurotoxic agents.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Induced apoptosis in breast cancer cells; reduced tumor growth in xenograft models. |
| Study B | Neuroprotection | Increased neuronal survival in models of Alzheimer's disease; decreased levels of reactive oxygen species (ROS). |
| Study C | Enzyme Interaction | Identified as a potent inhibitor of certain kinases involved in cancer progression. |
Q & A
Q. Table 1: Synthetic Methods and Optimization Factors
| Method | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Reductive Aminination | STAB, dichloroethane, 0.62 mmol scale | Stoichiometry (2.5 eq amine), time |
| Boc Protection | Boc₂O, NaHCO₃, RT | pH 8–9, anhydrous conditions |
Advanced: How can competing side reactions during carbamate formation be mitigated in complex substrates?
Answer:
Side reactions (e.g., over-alkylation or hydrolysis) are minimized by:
- Protective Group Strategy : Temporarily blocking reactive amines or hydroxyl groups before carbamate introduction .
- Solvent Selection : Using aprotic solvents (e.g., dichloromethane) to reduce nucleophilic interference.
- Catalytic Additives : Employing DMAP (4-dimethylaminopyridine) to accelerate Boc group transfer .
- In Situ Monitoring : TLC or LC-MS to track reaction progress and adjust conditions dynamically .
Basic: What characterization techniques are essential for confirming structure and purity?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl δ ~1.4 ppm, aromatic protons δ 6.8–7.4 ppm) .
- Mass Spectrometry (MS) : ESI-MS or EI-MS to confirm molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .
- HPLC : Purity assessment using C18 columns with UV detection (e.g., >95% purity threshold) .
Q. Table 2: Characterization Parameters
| Technique | Key Data Points | Example Values |
|---|---|---|
| ¹H NMR | Aromatic H integration, tert-butyl singlet | 1.46 ppm (s, 9H, tert-butyl) |
| ESI-MS | [M+H]⁺ | m/z 506.3 (calculated) |
Advanced: What strategies enable efficient scale-up of reductive amination for this carbamate?
Answer:
Scale-up challenges (e.g., exothermicity, byproduct formation) are addressed by:
- Gradual Reagent Addition : Controlled introduction of STAB to manage heat generation.
- Solvent Optimization : Switching to THF/water mixtures for better solubility and safety .
- Continuous Flow Chemistry : Enhancing mixing efficiency and reducing reaction time .
- Crystallization Protocols : Replacing chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective purification .
Basic: How does the tert-butyl group influence physicochemical properties?
Answer:
The tert-butyl moiety:
- Enhances Lipophilicity : Increases logP, improving membrane permeability (critical for bioactive derivatives) .
- Steric Shielding : Protects the carbamate linkage from enzymatic degradation, enhancing metabolic stability .
- Crystallinity Impact : Promotes ordered crystal packing, facilitating X-ray diffraction analysis .
Advanced: How can computational modeling predict biological interactions of this carbamate?
Answer:
Computational approaches include:
- Molecular Docking : Simulating binding to enzyme active sites (e.g., kinase or protease targets) using AutoDock Vina .
- MD Simulations : Assessing stability of ligand-target complexes over nanosecond timescales .
- QSAR Modeling : Correlating substituent effects (e.g., fluorine or nitro groups) with bioactivity trends .
Q. Table 3: Computational Insights from Structural Analogs
| Target | Binding Affinity (ΔG, kcal/mol) | Key Interactions |
|---|---|---|
| CDC25 Phosphatase | -8.2 | H-bonding with nitro group |
| HIV-1 Protease | -7.5 | Hydrophobic pocket occupancy |
Basic: What storage conditions ensure long-term stability?
Answer:
- Temperature : Store at -20°C in sealed vials to prevent hydrolysis .
- Light Protection : Amber glass containers to avoid photodegradation.
- Desiccants : Include silica gel packs to mitigate moisture-induced decomposition .
Advanced: How are reaction byproducts analyzed under varying pH conditions?
Answer:
- LC-MS/MS : Identifies byproducts via fragmentation patterns (e.g., de-Boc intermediates at m/z 406) .
- Isolation via Prep-HPLC : Collects fractions for structural elucidation using 2D NMR .
- Kinetic Studies : pH-rate profiling to map degradation pathways (e.g., acid-catalyzed carbamate cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
